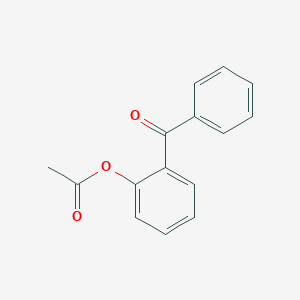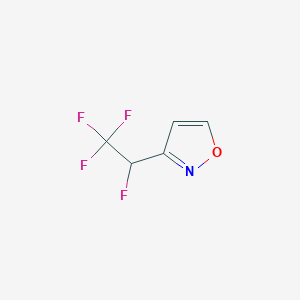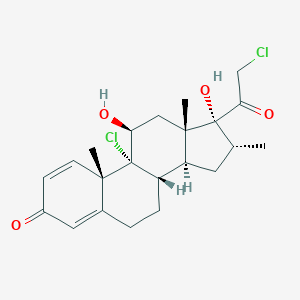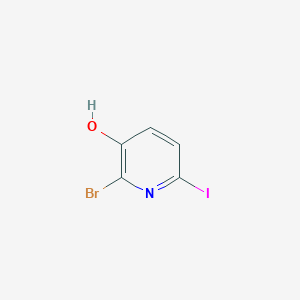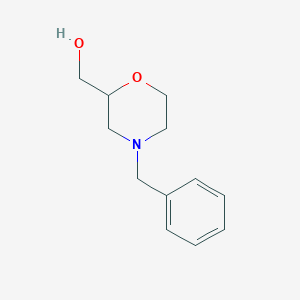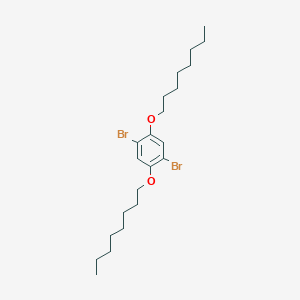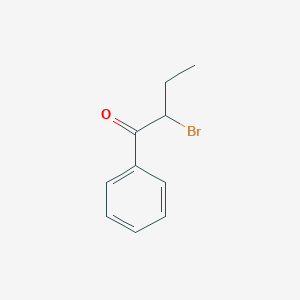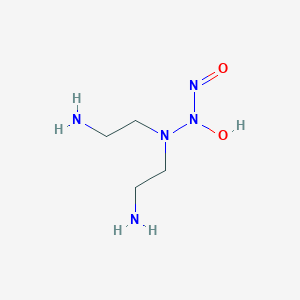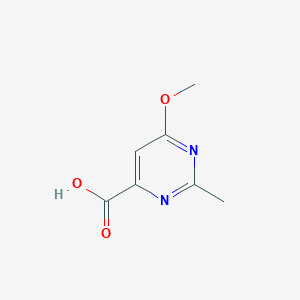
6-Methoxy-2-methylpyrimidine-4-carboxylic acid
Descripción general
Descripción
6-Methoxy-2-methylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is not fully understood. However, studies have shown that this compound exhibits its antitumor activity through the inhibition of DNA synthesis and cell proliferation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In antiviral activity, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid inhibits viral DNA synthesis by acting as a nucleoside analogue.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid have been extensively studied. It has been shown to exhibit low toxicity and good biocompatibility. Additionally, this compound has been shown to exhibit good solubility in water, making it suitable for use in aqueous solutions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is its versatility. It can be used in various fields, including medicinal chemistry, material science, and agriculture. Additionally, this compound exhibits low toxicity and good biocompatibility, making it suitable for use in biological systems. However, one of the limitations of this compound is its relatively low yield during synthesis, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of 6-Methoxy-2-methylpyrimidine-4-carboxylic acid. One potential direction is the synthesis of derivatives of this compound to enhance its activity and selectivity. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and its potential applications in other fields. Finally, the development of more efficient synthesis methods can increase the availability of this compound for research purposes.
Conclusion:
In conclusion, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid is a versatile compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new drugs, materials, and agricultural products.
Aplicaciones Científicas De Investigación
6-Methoxy-2-methylpyrimidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. Additionally, this compound has been used as a building block in the synthesis of various pharmaceuticals, including antiviral drugs such as Acyclovir. In material science, 6-Methoxy-2-methylpyrimidine-4-carboxylic acid has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In agriculture, this compound has been used as a plant growth regulator to enhance crop yield.
Propiedades
Número CAS |
136518-04-2 |
|---|---|
Nombre del producto |
6-Methoxy-2-methylpyrimidine-4-carboxylic acid |
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
6-methoxy-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4-8-5(7(10)11)3-6(9-4)12-2/h3H,1-2H3,(H,10,11) |
Clave InChI |
FCCBFMJPSZQKJK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)OC)C(=O)O |
SMILES canónico |
CC1=NC(=CC(=N1)OC)C(=O)O |
Sinónimos |
4-Pyrimidinecarboxylicacid,6-methoxy-2-methyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

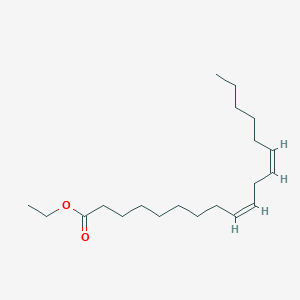
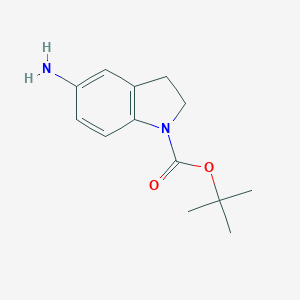
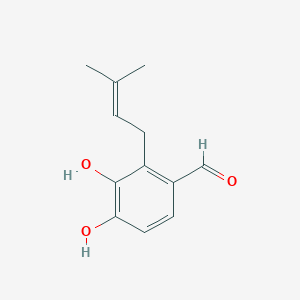
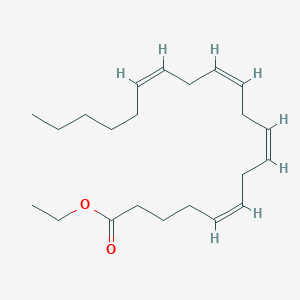
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)
